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Compound of Interest

Compound Name: 1-Butylpiperazin-2-one

Cat. No.: B1290433

A Theoretical and Computational Exploration of
1-Butylpiperazin-2-one

This technical guide provides a comprehensive overview of the theoretical properties and
computational modeling of the novel compound, 1-Butylpiperazin-2-one. This document is
intended for researchers, scientists, and professionals in the field of drug development and
medicinal chemistry. Due to the limited availability of direct experimental data for this specific
molecule, this guide leverages information from structurally related piperazine and
piperazinone derivatives to predict its physicochemical properties, outline potential synthetic
pathways, and propose computational methodologies for its study.

Introduction to 1-Butylpiperazin-2-one

1-Butylpiperazin-2-one is a derivative of piperazin-2-one, featuring a butyl group attached to
the nitrogen atom at position 1. The piperazine ring is a prevalent scaffold in medicinal
chemistry, known for its presence in a wide array of therapeutic agents with diverse biological
activities, including antipsychotic, anticancer, and antiviral properties.[1] The conformational
flexibility and electronic characteristics of the piperazine ring can be modulated to achieve high
efficacy and specificity for various biological targets.[1][2] The introduction of a butyl group and
a carbonyl function on the piperazine core is anticipated to influence its lipophilicity, metabolic
stability, and receptor interaction profile.

Chemical Structure:

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1290433?utm_src=pdf-interest
https://www.benchchem.com/product/b1290433?utm_src=pdf-body
https://www.benchchem.com/product/b1290433?utm_src=pdf-body
https://www.benchchem.com/product/b1290433?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acsomega.5c11368
https://pubs.acs.org/doi/10.1021/acsomega.5c11368
https://pubs.acs.org/doi/pdf/10.1021/acsomega.5c11368
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1290433?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o |IUPAC Name: 1-Butylpiperazin-2-one
e Molecular Formula: CsHieN20

e SMILES: CCCCN1CCNCC(=0O)N1

Predicted Physicochemical and Spectroscopic
Properties

The following tables summarize the predicted physicochemical and spectroscopic properties of
1-Butylpiperazin-2-one. These values are extrapolated from data available for similar
structures like 1-butylpiperazine and piperazin-2-one.[3][4]

Table 1: Predicted Physicochemical Properties of 1-Butylpiperazin-2-one

Property Predicted Value

Molecular Weight 156.23 g/mol

LogP 05-15

pKa 7.5 - 8.5 (for the N4 nitrogen)
Hydrogen Bond Donors 1

Hydrogen Bond Acceptors 2

Molar Refractivity 45 - 50

Polar Surface Area ~40 A2

Table 2: Predicted Spectroscopic Data for 1-Butylpiperazin-2-one
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Technique Predicted Chemical Shifts / Frequencies

Butyl group: 0.9 ppm (t, 3H), 1.3-1.6 ppm (m,
4H), 3.0-3.2 ppm (t, 2H). Piperazinone ring: 3.2-

1H NMR
3.4 ppm (m, 2H), 3.4-3.6 ppm (m, 2H), 3.8-4.0
ppm (s, 2H), 7.0-8.0 ppm (br s, 1H, NH).
Butyl group: ~14 ppm, ~20 ppm, ~29 ppm, ~50
13C NMR ppm. Piperazinone ring: ~45 ppm, ~50 ppm,
~55 ppm, ~170 ppm (C=0).
N-H stretch: 3200-3400 cm~t (broad). C-H
IR Spectroscopy stretch: 2850-3000 cm~1. C=0 stretch: 1650-
1680 cm~1.
Mass Spectrometry [M+H]*: m/z 157.1335

Proposed Synthetic Routes

The synthesis of 1-Butylpiperazin-2-one can be approached through several established
methods for the N-alkylation of piperazinones or the cyclization of appropriate precursors.

N-Alkylation of Piperazin-2-one

A straightforward approach involves the direct N-alkylation of commercially available piperazin-
2-one with a suitable butylating agent.

Experimental Protocol:

» Dissolution: Dissolve piperazin-2-one (1.0 eq) in a suitable aprotic solvent such as
acetonitrile or dimethylformamide (DMF).

o Base Addition: Add a non-nucleophilic base, for instance, potassium carbonate (K2COs, 1.5
eq) or sodium hydride (NaH, 1.2 eq), to the solution to deprotonate the secondary amine.

o Alkylation: Introduce 1-bromobutane or 1-iodobutane (1.1 eq) to the reaction mixture.

» Reaction: Stir the mixture at room temperature or with gentle heating (50-60 °C) until the
reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Work-up: Quench the reaction with water and extract the product with an organic solvent like
ethyl acetate.

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure. Purify the crude product by column chromatography on
silica gel.

Reductive Amination followed by Cyclization

An alternative route could involve the reductive amination of a suitable amino acid derivative

with butyraldehyde, followed by cyclization.

Experimental Protocol:

Reductive Amination: React ethyl glycinate hydrochloride with butyraldehyde in the presence
of a reducing agent like sodium triacetoxyborohydride to form ethyl N-butylglycinate.

Boc Protection: Protect the secondary amine of ethyl N-butylglycinate with a di-tert-butyl
dicarbonate (Bocz0).

Amidation: React the Boc-protected intermediate with N-Boc-2-aminoacetaldehyde.

Deprotection and Cyclization: Remove the Boc protecting groups using an acid such as
trifluoroacetic acid (TFA), which should be followed by spontaneous cyclization to yield 1-
Butylpiperazin-2-one.

Purification: Neutralize the reaction mixture and purify the product as described in the
previous method.

Computational Modeling and Analysis

Computational modeling is a powerful tool for predicting the properties and behavior of

molecules like 1-Butylpiperazin-2-one, aiding in drug design and development.[5][6]

Conformational Analysis

The piperazine ring can adopt several conformations, including chair, boat, and twisted-boat

forms, with the chair conformation generally being the most stable.[1][2] Computational
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methods can be employed to determine the preferred conformation of 1-Butylpiperazin-2-one.
Methodology:
o Software: Gaussian, ORCA, or similar quantum chemistry packages.

o Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis
set (e.g., 6-31G*).

e Procedure:

[e]

Build the initial 3D structures of the different conformers (chair, boat, twist-boat).

o

Perform geometry optimization for each conformer.

[¢]

Calculate the vibrational frequencies to confirm that the optimized structures are true
minima.

[¢]

Compare the relative energies of the conformers to identify the most stable one.

Molecular Docking

Molecular docking simulations can predict the binding orientation and affinity of 1-
Butylpiperazin-2-one to a specific protein target. Given the prevalence of the piperazine
scaffold in CNS-active agents, potential targets could include dopamine or serotonin receptors.

[71[8]

Methodology:

» Software: AutoDock, Glide, or GOLD.
e Procedure:

o Ligand Preparation: Generate the 3D structure of 1-Butylpiperazin-2-one and assign
partial charges.

o Receptor Preparation: Obtain the crystal structure of the target protein from the Protein
Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1290433?utm_src=pdf-body
https://www.benchchem.com/product/b1290433?utm_src=pdf-body
https://www.benchchem.com/product/b1290433?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10507793/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8739840/
https://www.benchchem.com/product/b1290433?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1290433?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

atoms, and defining the binding site.

o Docking: Perform the docking simulation to generate a series of binding poses.

o Analysis: Analyze the predicted binding poses and scoring functions to identify the most
favorable interactions and estimate the binding affinity.

ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can
predict the pharmacokinetic and toxicological properties of 1-Butylpiperazin-2-one.

Methodology:
» Software: QikProp, SwissADME, or other predictive modeling tools.

e Properties to Predict:

[¢]

Absorption: Caco-2 cell permeability, human intestinal absorption (HIA).

[¢]

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

[e]

Metabolism: Prediction of metabolic sites by cytochrome P450 enzymes.

Excretion: Renal clearance.

(¢]

[¢]

Toxicity: hERG inhibition, mutagenicity (Ames test), hepatotoxicity.

Potential Biological Activities and Therapeutic
Applications

Based on the activities of related piperazine and piperazinone derivatives, 1-Butylpiperazin-2-
one could be investigated for a range of biological activities. The piperazine moiety is a key
component in drugs targeting the central nervous system.[9][10] Derivatives have also shown
potential as antimicrobial and antifungal agents.[11][12][13]

o CNS Activity: The structural similarity to known antipsychotics and anxiolytics suggests
potential activity at dopamine and serotonin receptors.[9]
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» Antimicrobial Activity: The piperazine ring is present in some antimicrobial compounds,
suggesting that 1-Butylpiperazin-2-one could be screened for antibacterial and antifungal

properties.[11][12][13]

o Cardiovascular Activity: Some piperazine derivatives have shown bradycardic and

vasorelaxant activities.[14]

Visualizations

Logical Workflow for Synthesis and Characterization

E-Bmmobulane, K2CO03, Acelonilrilej

Synthesis

N-Alkylation

Purification & Characterization

&

rude 1»Buty|piperazm-2-on9>ﬂ

DE:olumn ChromalograthNMR, IR, MS)—V

Pure 1-Butylpiperazin-2-one

Click to download full resolution via product page

Caption: Synthetic and characterization workflow for 1-Butylpiperazin-2-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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